molecular formula C9H10N4 B2882889 5-[(4-methylphenyl)methyl]-2H-tetrazole CAS No. 14064-62-1

5-[(4-methylphenyl)methyl]-2H-tetrazole

Cat. No. B2882889
CAS RN: 14064-62-1
M. Wt: 174.207
InChI Key: VMIKUUFXESGJLK-UHFFFAOYSA-N
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Description

5-[(4-methylphenyl)methyl]-2H-tetrazole, also known as 5-(4-Methylphenyl)-2H-tetrazole, is a chemical compound with the CAS Number: 24994-04-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 5-(4-methylphenyl)-2H-tetraazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable at ambient temperature .

Scientific Research Applications

  • Corrosion Inhibition :

    • Tetrazole derivatives, including those similar to "5-[(4-methylphenyl)methyl]-2H-tetrazole", have been studied for their effectiveness as corrosion inhibitors for copper in chloride solutions. They demonstrated inhibiting efficiencies ranging from 50 to 99%, with efficiency increasing at higher pH levels (Zucchi, Trabanelli, & Fonsati, 1996).
  • Chemical Synthesis and Pharmacological Analysis :

    • Tetrazole derivatives have been designed and synthesized for various pharmacological screenings, such as angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities. Some compounds showed significant pharmacological properties (Kamble et al., 2017).
  • Molecular Docking and Structure Studies :

    • Structural determinations and molecular docking studies of tetrazole derivatives have been performed to understand their interaction within the active site of enzymes like cyclooxygenase-2, helping in the development of inhibitors (Al-Hourani et al., 2015).
  • Synthesis of New Medical Agents :

    • Tetrazoles are used extensively in the synthesis of new medical agents due to their functional versatility. Research has explored the reactivity of specific tetrazole compounds with nitrogen-centered nucleophiles, contributing to the development of functionally substituted tetrazoles (Egorova et al., 2005).
  • Energetic Material Applications :

    • Tetrazole derivatives, including those structurally similar to "this compound", have been investigated for their potential as energetic materials in various applications. This includes studying their structural, energetic properties, and sensitivities to physical stimuli (Fischer et al., 2013).
  • Synthesis and Functionalization in Organic Chemistry :

    • In organic chemistry, 5-substituted tetrazoles, a category to which "this compound" belongs, are used as intermediates in the synthesis of other heterocycles and activators in oligonucleotide synthesis. Their role in drug design is significant due to their non-classical bioisosteric properties (Roh, Vávrová, & Hrabálek, 2012).
  • Liquid Crystal Synthesis and Characterization :

    • Novel tetrazole liquid crystals have been synthesized and characterized, demonstrating potential for application in material science, particularly in the field of liquid crystal technology (Tariq et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKUUFXESGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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